Technical Whitepaper: Characterization and Profiling of 3',3'''-Bi-p-acetanisidide (CAS 23080-65-1)
Technical Whitepaper: Characterization and Profiling of 3',3'''-Bi-p-acetanisidide (CAS 23080-65-1)
Executive Summary
3',3'''-Bi-p-acetanisidide (CAS 23080-65-1) is a significant bis-acetamide impurity and degradation product associated with the synthesis and storage of p-acetanisidide and related analgesic precursors. Chemically identified as N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bisacetamide , this compound represents a dimerized form of p-acetanisidide.
Its structural core—a 3,3'-dimethoxybiphenyl—places it within the structural class of o-dianisidine derivatives, necessitating rigorous control due to potential genotoxic implications. This guide provides a definitive technical framework for the synthesis, detection, and characterization of this compound, serving as a roadmap for researchers establishing reference standards for pharmaceutical quality control (QC).
Molecular Architecture & Physicochemical Properties[1][2][3][4][5]
The molecule consists of two p-acetanisidide units linked at the carbon ortho to the methoxy group. This specific regiochemistry is critical for distinguishing it from other potential isomeric dimers.
Chemical Identity Table
| Property | Specification |
| Common Name | 3',3'''-Bi-p-acetanisidide |
| Systematic Name | N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bisacetamide |
| CAS Registry Number | 23080-65-1 |
| Molecular Formula | C₁₈H₂₀N₂O₄ |
| Molecular Weight | 328.37 g/mol |
| Structural Class | Bis-acetamide; Biphenyl derivative |
| Core Scaffold | o-Dianisidine (3,3'-dimethoxybenzidine) |
Physicochemical Characteristics[7][8]
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Appearance: Off-white to pale grey crystalline solid.
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Melting Point: High melting solid, typically >240°C (decomposition often observed prior to melting).
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Solubility Profile:
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Insoluble: Water, Diethyl ether, Hexane.
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Sparingly Soluble: Ethanol, Methanol (requires heating).
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Soluble: DMSO, DMF, Glacial Acetic Acid (hot).
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pKa: Amide nitrogen is non-basic; no protonation in physiological pH range.
Synthetic Pathways & Formation Mechanisms[5]
Understanding the origin of CAS 23080-65-1 is twofold: (1) Intentional synthesis for reference standards, and (2) Spontaneous formation as an impurity.
Pathway A: Controlled Synthesis (Reference Standard)
To generate a high-purity reference standard, the most reliable route is the direct acetylation of commercially available o-dianisidine. This avoids the regiochemical ambiguity of oxidative coupling.
Pathway B: Impurity Formation (Oxidative Dimerization)
In the context of drug stability, p-acetanisidide can undergo oxidative coupling (mediated by trace metals, light, or peroxidases), forming the biphenyl bond via a radical-cation mechanism.
Mechanistic Visualization
Figure 1: Dual pathways for the formation of 3',3'''-Bi-p-acetanisidide. Pathway A is preferred for synthesis; Pathway B explains impurity presence.
Protocol: Synthesis of Reference Standard
Objective: Isolate >98% pure CAS 23080-65-1 for use as an HPLC/NMR reference marker.
Safety Warning: o-Dianisidine is a carcinogen. All operations must be performed in a fume hood with double-gloving and full PPE.
Materials
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o-Dianisidine (95%+)[1]
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Acetic Anhydride (excess)
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Glacial Acetic Acid (solvent)
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Ethanol (wash solvent)
Step-by-Step Methodology
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Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g (4.1 mmol) of o-dianisidine in 15 mL of glacial acetic acid. Slight warming (40°C) may be required.
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Acetylation: Add 2.0 mL (21 mmol, ~5 eq) of acetic anhydride dropwise over 5 minutes.
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Reflux: Equip with a condenser and heat the mixture to reflux (118°C) for 2 hours. The solution will darken slightly, and a precipitate may begin to form.
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Precipitation: Cool the reaction mixture to room temperature, then pour slowly into 100 mL of ice-cold water with vigorous stirring. The bis-acetamide will precipitate as a greyish-white solid.
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Filtration: Collect the solid via vacuum filtration.
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Purification:
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Wash the filter cake with 2 x 20 mL water to remove acetic acid.
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Wash with 1 x 15 mL cold ethanol to remove unreacted organics.
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Recrystallization (Optional for high purity): Recrystallize from hot DMF/Water or large volumes of boiling acetic acid.
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Drying: Dry under high vacuum at 60°C for 12 hours.
Expected Yield: ~85-90% Validation: Check melting point (>240°C) and absence of amine peaks in IR (~3300-3400 cm⁻¹ region changes from doublet to singlet amide).
Analytical Characterization
To validate the identity of the synthesized standard or detect it in a sample, use the following spectral parameters.
NMR Spectroscopy (¹H NMR)
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Solvent: DMSO-d6 (Chloroform is unsuitable due to solubility).
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Key Signals:
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δ 2.05 ppm (s, 6H): Acetyl methyl protons (-COCH ₃).
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δ 3.90 ppm (s, 6H): Methoxy protons (-OCH ₃).
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δ 7.0 - 7.5 ppm (m, 6H): Biphenyl aromatic protons. Look for the specific coupling pattern indicating 1,2,4-substitution.
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δ 9.30 ppm (s, 2H): Amide N-H protons (broad singlet, exchangeable).
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Mass Spectrometry (LC-MS)
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Ionization: ESI (Positive Mode).
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Target Ions:
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[M+H]⁺: m/z 329.15
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[M+Na]⁺: m/z 351.13
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Fragmentation: Loss of acetyl groups (m/z 43) is common in MS/MS.
HPLC Method (Impurity Profiling)
Due to the hydrophobic biphenyl core, this compound elutes later than monomeric acetanilides.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 mins |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (aromatic core) and 280 nm |
| Retention Time | Expect elution relative retention (RRT) ~1.5 - 1.8 vs. p-acetanisidide. |
Pharmaceutical Relevance & Safety
Impurity Profiling
In the synthesis of Phenacetin or Acetaminophen (Paracetamol), if p-acetanisidide is present as an intermediate or impurity, oxidative stress can generate CAS 23080-65-1.
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Regulatory Status: As a benzidine derivative, it falls under structural alerts for genotoxicity (ICH M7 guidelines).
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Action Limit: Typically requires control to <0.15% or lower (TTC based) in drug substances unless proven non-genotoxic.
Toxicology & Handling
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Hazard: Potential Carcinogen. Metabolic hydrolysis yields o-dianisidine, a known bladder carcinogen.
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Handling: Use a Glove Box or Class II Biosafety Cabinet for weighing powders.
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Decontamination: Treat spills with 10% bleach (hypochlorite) to oxidize the aromatic system, followed by solvent cleanup.
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23080-65-1 (Structure and Identity). Available at: [Link]
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International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. 2017. Available at: [Link]
- Lunn, G., & Sansone, E. B.Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience, 1994.
